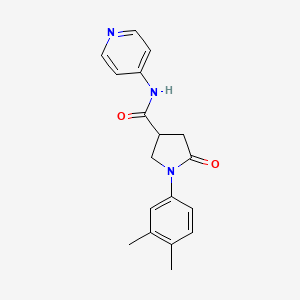![molecular formula C18H27NO2 B4601487 1-[4-(2,3-dimethylphenoxy)butanoyl]azepane](/img/structure/B4601487.png)
1-[4-(2,3-dimethylphenoxy)butanoyl]azepane
Overview
Description
1-[4-(2,3-dimethylphenoxy)butanoyl]azepane is a useful research compound. Its molecular formula is C18H27NO2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.204179104 g/mol and the complexity rating of the compound is 310. The solubility of this chemical has been described as 26.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques :
- The synthesis of azepanes, including derivatives similar to 1-[4-(2,3-dimethylphenoxy)butanoyl]azepane, can be achieved through methods like intramolecular co-cyclisation using zirconocene(1-butene). This process yields disubstituted azepanes and benzazepanes (Macfarlane, Norton, Whitby & Tupper, 2006).
Chemical Reactions and Properties :
- The compound and its related structures have been used in photochemical electron-transfer reactions, such as dimerizations and nucleophilic additions. These reactions have been studied for their efficiencies and product yields (Mattes & Farid, 1986).
- It has also been involved in the preparation of optically active tertiary alcohols, which are important in the synthesis of drugs and natural products. Such processes utilize enzymatic methods for high enantioselectivity (Chen & Fang, 1997).
Applications in Materials Science :
- Certain derivatives of azepane have shown potential as corrosion inhibitors for materials like mild steel. Their effectiveness in acidic solutions highlights their importance in materials chemistry and protection (Chafiq et al., 2020).
Crystal Engineering and Supramolecular Chemistry :
- The structure of azepane derivatives has been studied in the context of crystal engineering, focusing on their ability to form supramolecular assemblies. This research is crucial for understanding molecular interactions and designing new materials (Arora & Pedireddi, 2003).
Catalytic Applications :
- These compounds have also been investigated for their role in catalytic reactions, such as the palladium-catalyzed intramolecular hydroalkylation of β-diketones. Understanding these reactions is key to developing efficient synthesis methods for complex molecules (Qian, Pei & Widenhoefer, 2005).
Properties
IUPAC Name |
1-(azepan-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-15-9-7-10-17(16(15)2)21-14-8-11-18(20)19-12-5-3-4-6-13-19/h7,9-10H,3-6,8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDZHLMPIZYKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-dichlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4601422.png)
![1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-[(5-METHYL-2-FURYL)METHYL]PIPERAZINE](/img/structure/B4601427.png)



![methyl 3-[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]-2-cyanoacrylate](/img/structure/B4601467.png)
![N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4601475.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4601484.png)
methanone](/img/structure/B4601501.png)
![N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B4601506.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4601532.png)
